![molecular formula C8H17NO3 B7887903 (2R,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B7887903.png)
(2R,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zoledronic acid . Zoledronic acid is a bisphosphonate used primarily to treat and prevent bone diseases such as osteoporosis, Paget’s disease, and bone metastases from cancers. It is a third-generation bisphosphonate, which means it has a nitrogen atom in its structure, enhancing its potency and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
Zoledronic acid is synthesized through a multi-step process involving the reaction of imidazole with phosphorus trichloride and acetic acid, followed by hydrolysis. The key steps include:
Reaction of imidazole with phosphorus trichloride: This step forms a chlorophosphonate intermediate.
Reaction with acetic acid: The intermediate is then reacted with acetic acid to form the bisphosphonate ester.
Hydrolysis: The ester is hydrolyzed to yield zoledronic acid.
Industrial Production Methods
In industrial settings, the production of zoledronic acid involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Zoledronic acid undergoes several types of chemical reactions, including:
Oxidation: Zoledronic acid can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Zoledronic acid can undergo substitution reactions, particularly at the phosphorus atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various phosphonate derivatives, while reduction can produce different hydroxylated forms.
科学研究应用
Zoledronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study bisphosphonate chemistry and its interactions with metal ions.
Biology: Zoledronic acid is used to investigate bone metabolism and the role of bisphosphonates in bone diseases.
Medicine: It is extensively studied for its therapeutic effects in treating osteoporosis, Paget’s disease, and bone metastases.
Industry: Zoledronic acid is used in the development of new bisphosphonate drugs and formulations.
作用机制
Zoledronic acid works by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite in bone, and when osteoclasts attempt to resorb bone, they take up zoledronic acid. Inside the osteoclasts, zoledronic acid inhibits the enzyme farnesyl pyrophosphate synthase, disrupting the mevalonate pathway. This inhibition prevents the prenylation of small GTPase signaling proteins, leading to osteoclast apoptosis and reduced bone resorption.
相似化合物的比较
Similar Compounds
- Alendronic acid
- Ibandronic acid
- Risedronic acid
Uniqueness
Zoledronic acid is unique among bisphosphonates due to its high potency and long duration of action. It has a stronger affinity for bone mineral and a more prolonged effect on bone resorption compared to other bisphosphonates. This makes it particularly effective in treating severe bone diseases and reducing the risk of fractures in patients with osteoporosis.
属性
IUPAC Name |
(2R,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)[O-])[NH3+])OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)[O-])[NH3+])OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B7887822.png)
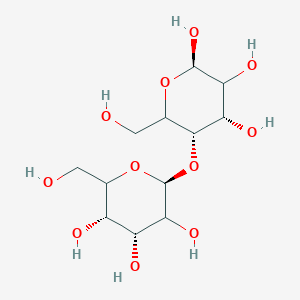
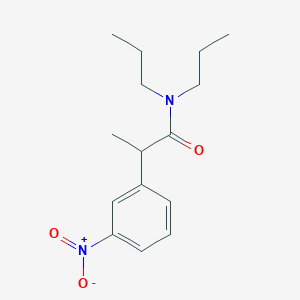
![1-[(3-Fluorophenyl)acetyl]piperazine hydrochloride](/img/structure/B7887843.png)
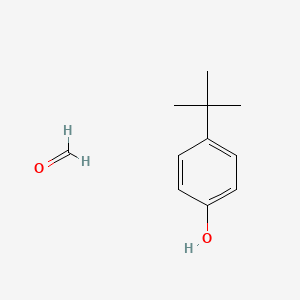
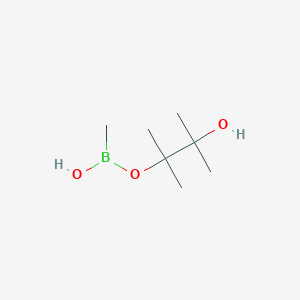
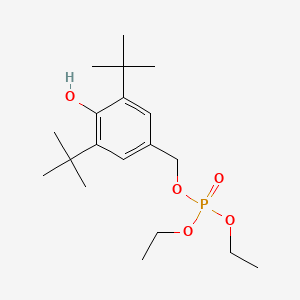
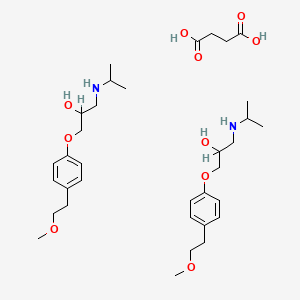
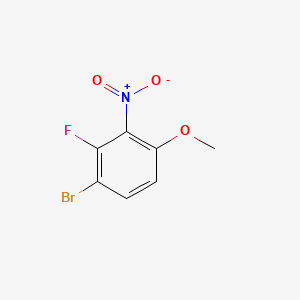
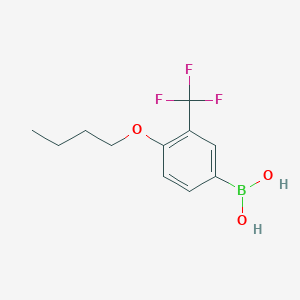
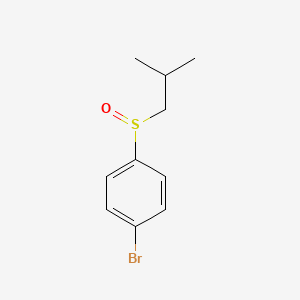
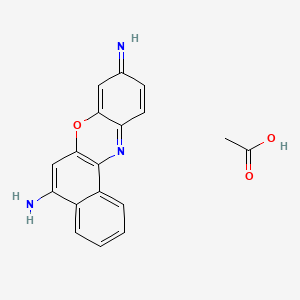
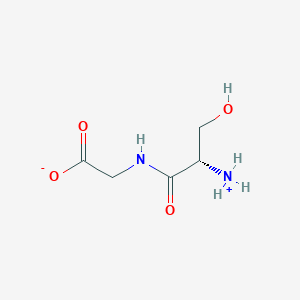
![disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate;hydrate](/img/structure/B7887928.png)
